1-Kestose

Descripción general

Descripción

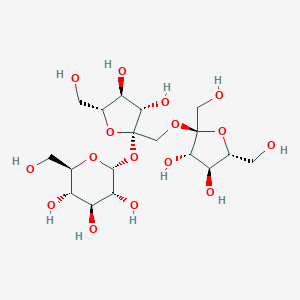

1-Kestose is a trisaccharide belonging to the group of fructooligosaccharides. It is composed of one glucose molecule and two fructose molecules linked by glycosidic bonds. This compound is naturally found in various plants, including wheat, onions, asparagus, and bananas. This compound is known for its prebiotic properties, which means it can stimulate the growth of beneficial bacteria in the gut .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Kestose can be synthesized through enzymatic reactions involving fructosyltransferases. These enzymes catalyze the transfer of fructose units from sucrose to other sugar molecules. The primary enzyme used in this process is β-fructofuranosidase, which facilitates the formation of this compound from sucrose .

Industrial Production Methods

Industrial production of this compound typically involves the use of microbial enzymes. For example, Aspergillus japonicus β-fructofuranosidase can be employed to produce this compound from cane sugar molasses. This process involves mixing cane sugar molasses with water and incubating it with the enzyme at specific conditions (e.g., 40°C for 24 hours) to achieve high yields of this compound .

Análisis De Reacciones Químicas

Types of Reactions

1-Kestose undergoes various chemical reactions, including hydrolysis and enzymatic transformations. It is relatively stable under normal conditions but can be hydrolyzed by specific enzymes to yield simpler sugars.

Common Reagents and Conditions

Hydrolysis: Enzymes such as β-fructofuranosidase can hydrolyze this compound into glucose and fructose.

Enzymatic Transformation: Fructosyltransferases can further elongate the fructose chain in this compound, leading to the formation of longer fructooligosaccharides like nystose.

Major Products Formed

Hydrolysis: Glucose and fructose.

Enzymatic Transformation: Longer fructooligosaccharides such as nystose and fructofuranosylnystose.

Aplicaciones Científicas De Investigación

Structure and Properties

1-Kestose is characterized by a structure comprising two fructose units linked to a sucrose molecule through a β-2,1 glycosidic bond. As the smallest unit of fructooligosaccharides, it exhibits prebiotic properties that promote the growth of beneficial gut bacteria, particularly Bifidobacterium species and butyrate-producing bacteria like Faecalibacterium prausnitzii .

Gut Microbiota Modulation

Research indicates that this compound supplementation significantly alters gut microbiota composition. In animal studies, it has been shown to increase the relative abundance of beneficial microbes while decreasing potentially harmful bacteria. For instance, a study demonstrated that this compound supplementation led to an increase in Bifidobacterium levels and a decrease in genera such as Eggerthella .

Table 1: Changes in Gut Microbiota Composition

| Microbial Genus | Placebo Group (Week 12) | Kestose Group (Week 12) |

|---|---|---|

| Blautia | 0.1665 ± 0.0777 | 0.1984 ± 0.0800 |

| Bifidobacterium | 0.2723 ± 0.1201 | 0.3244 ± 0.1526 |

| Sellimonas | 0.0031 ± 0.0072 | 0.0006 ± 0.0012 |

| Megasphaera | 0.0019 ± 0.0051 | 0.0143 ± 0.0364 |

| Streptococcus | 0.0414 ± 0.0478 | 0.0183 ± 0.0179 |

Metabolic Health Benefits

This compound has been investigated for its effects on metabolic health, particularly regarding glucose metabolism and insulin sensitivity. Studies have shown that supplementation can improve fasting insulin levels and reduce glucose intolerance in animal models of type 2 diabetes .

Case Study: Type 2 Diabetes

- In a controlled study with high-fat diet-fed rats, those supplemented with this compound exhibited improved glucose tolerance and insulin sensitivity compared to control groups . The supplementation resulted in increased cecal weights and altered gut pH, suggesting enhanced fermentation processes that may contribute to metabolic benefits.

Therapeutic Potential in Ulcerative Colitis

Recent clinical trials have explored the efficacy of this compound in patients with mild to moderate ulcerative colitis. A randomized controlled trial indicated that patients receiving oral this compound showed significant clinical improvement compared to those receiving a placebo .

Table 2: Clinical Outcomes in Ulcerative Colitis Patients

| Outcome Measure | Kestose Group (N=20) | Placebo Group (N=20) |

|---|---|---|

| Lichtiger Clinical Activity Index | 3.8 ± 2.7 | 5.6 ± 2.1 |

| Clinical Remission Rate | 55% | 20% |

| Response Rate | 60% | 25% |

Mecanismo De Acción

1-Kestose exerts its effects primarily through its prebiotic properties. It serves as a substrate for beneficial gut bacteria, promoting their growth and activity. The fermentation of this compound by these bacteria produces short-chain fatty acids, which have various health benefits, including anti-inflammatory effects and improved gut barrier function .

Comparación Con Compuestos Similares

1-Kestose is part of a group of fructooligosaccharides that includes other compounds such as nystose and fructofuranosylnystose. Compared to these similar compounds, this compound is the smallest and simplest, making it more readily utilized by certain beneficial bacteria . Here are some similar compounds:

Nystose: A tetrasaccharide composed of one glucose and three fructose units.

Fructofuranosylnystose: A pentasaccharide with one glucose and four fructose units.

Raffinose: A trisaccharide composed of galactose, glucose, and fructose.

This compound’s simplicity and high prebiotic activity make it unique among these compounds, particularly in its ability to selectively stimulate beneficial gut bacteria .

Actividad Biológica

1-Kestose, a fructooligosaccharide (FOS), is recognized for its prebiotic properties and potential health benefits, particularly in modulating gut microbiota and improving metabolic conditions. This article explores the biological activity of this compound, focusing on its effects on glucose metabolism, gut microbiota modulation, and its implications for health.

Chemical Structure and Properties

This compound consists of two fructose units linked by a β(2→1) bond and a glucose unit, making it the simplest form of FOS. Its unique structure allows it to resist hydrolysis by gastrointestinal enzymes, leading to fermentation by gut microbiota instead. This property is crucial for its prebiotic effects, as it promotes the growth of beneficial bacteria in the intestines.

Effects on Gut Microbiota

Prebiotic Activity

this compound has been shown to selectively stimulate the growth of beneficial bacteria such as Bifidobacterium and Faecalibacterium prausnitzii, which are known for their role in producing short-chain fatty acids (SCFAs) like butyrate. These SCFAs have anti-inflammatory properties and contribute to gut health. Studies indicate that supplementation with this compound leads to significant increases in the populations of these beneficial microbes compared to control groups.

Table 1: Comparison of Bifidobacterial Growth with Different Prebiotics

| Prebiotic | Bifidobacterial Growth (log CFU/g) | p-value |

|---|---|---|

| This compound | 10.8 ± 0.5 | <0.001 |

| Nystose | 8.5 ± 0.4 | |

| Control (Maltose) | 7.0 ± 0.3 |

Data from randomized controlled trials indicate that this compound significantly enhances bifidobacterial growth compared to nystose and maltose .

Metabolic Effects

Impact on Glucose Metabolism

Research has demonstrated that this compound supplementation can improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes (T2D). In a study involving Otsuka Long-Evans Tokushima Fatty (OLETF) rats, those supplemented with this compound exhibited lower plasma glucose levels and improved insulin response compared to control groups.

Case Study: OLETF Rats

- Objective : To evaluate the effect of this compound on glucose metabolism.

- Method : OLETF rats were divided into two groups: one receiving a diet supplemented with this compound and the other a control diet.

- Findings :

- Significant reduction in blood glucose levels after glucose tolerance tests.

- Increased butyrate production in cecal contents, indicating enhanced fermentation activity.

- Higher cecal weights and lower pH levels in the group receiving this compound, suggesting improved gut environment.

The study concluded that the metabolic benefits could be attributed to increased SCFA production, particularly butyrate, which is known to enhance insulin sensitivity .

Clinical Trials and Human Studies

Recent clinical trials have explored the effects of this compound on human subjects. A double-blind, randomized controlled trial assessed its impact on bowel movements in constipated children. Results indicated that children receiving this compound showed significant improvements in defecation frequency compared to those receiving a placebo.

Table 2: Clinical Trial Results on Defecation Habits

| Group | Baseline Defecation Frequency (per week) | Post-Treatment Frequency (per week) | p-value |

|---|---|---|---|

| This compound | 2.5 ± 0.7 | 5.0 ± 1.2 | <0.01 |

| Placebo | 2.6 ± 0.8 | 2.8 ± 0.9 |

These findings suggest that this compound not only aids in improving gut microbiota composition but also enhances gastrointestinal function .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-6-9(23)12(26)13(27)16(31-6)34-18(15(29)11(25)8(3-21)33-18)5-30-17(4-22)14(28)10(24)7(2-20)32-17/h6-16,19-29H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWYEUIPHLMNNF-OESPXIITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Kestose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

470-69-9, 12505-31-6 | |

| Record name | 1-Kestose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Kestose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-D-Fructosylsucrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012505316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-β-D-fructofuranosyl-(2→1)-β-D-fructofuranosyl-α-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-KESTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02LN7O412C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Kestose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.